![molecular formula C23H18N4O3S B4628226 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4628226.png)
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that often include the formation of 1,3,4-oxadiazole rings, which are synthesized through cyclization processes involving carboxylic acids, hydrazides, and various other intermediates. For instance, some derivatives have been synthesized from 3-(4-carboxy)phenylsydnone by one-pot ring conversion reactions, indicating a complex synthetic route that may apply to our compound of interest (Latthe & Badami, 2007).
Molecular Structure Analysis
Molecular structure analysis often involves computational and experimental techniques, such as crystallography and density functional theory (DFT) calculations. These analyses can provide insights into the compound's conformation, stability, and reactive sites, guiding further modifications to enhance its properties. For similar compounds, studies have confirmed structures through single-crystal X-ray diffraction and highlighted the importance of intermolecular hydrogen bonding and the electronic structure (Kumara et al., 2017).
Scientific Research Applications
Antidiabetic Applications
Compounds with structural similarities, such as dihydropyrimidine derivatives, have been synthesized and evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay. This suggests potential research avenues for the subject compound in the context of diabetes management (J. Lalpara et al., 2021).
Anticancer and Antimicrobial Potential
Several studies have focused on the synthesis of derivatives with the aim of discovering compounds with significant cytotoxic and antimicrobial activities. The design and synthesis of new chemotherapeutic agents, including hydrazide and oxadiazole derivatives, have shown promising results against various cancer cell lines and microbes, suggesting a similar potential for N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide derivatives (B. Kaya et al., 2017).
Anti-inflammatory Activity
Compounds incorporating phenothiazine and oxadiazole structures have been explored for their anti-inflammatory properties. For instance, derivatives have demonstrated significant anti-inflammatory activity in vivo, highlighting the therapeutic potential of such compounds in the treatment of inflammation-related disorders (S. Sharma et al., 2005).
Nematocidal Activity
Novel derivatives containing 1,2,4-oxadiazole and 1,3,4-thiadiazole amide groups have been synthesized and evaluated for their nematocidal activities. These compounds exhibited promising activities against Bursaphelenchus xylophilus, a nematode causing significant damage to pine trees, suggesting potential agricultural applications (Dan Liu et al., 2022).
properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]phenothiazine-10-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-29-16-12-10-15(11-13-16)22-25-21(30-26-22)14-24-23(28)27-17-6-2-4-8-19(17)31-20-9-5-3-7-18(20)27/h2-13H,14H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPENSVNXNOTMOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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